

Preclinical Profile of NS-065/NCNP-01 (Viltolarsen): An In-Depth Technical Guide

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Compound of Interest		
Compound Name:	NS-062	
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Disclaimer: The preclinical data presented in this document pertains to the compound designated NS-065/NCNP-01, which was later named viltolarsen. No public preclinical studies have been identified for a compound with the specific designation "**NS-062**." It is highly probable that NS-065/NCNP-01 is the subject of interest for researchers in this field.

This technical guide provides a comprehensive overview of the preclinical studies of NS-065/NCNP-01 (viltolarsen), an antisense phosphorodiamidate morpholino oligomer (PMO) designed to induce exon 53 skipping in the dystrophin gene for the treatment of Duchenne muscular dystrophy (DMD). This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the compound's mechanism of action, preclinical efficacy, and the methodologies employed in its evaluation.

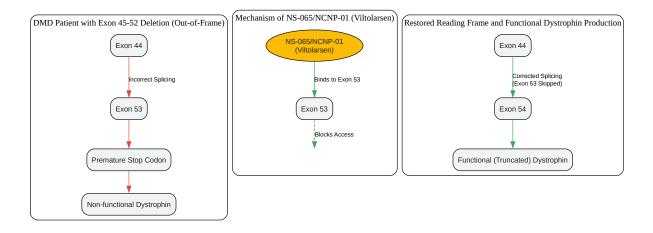
Core Mechanism of Action: Exon 53 Skipping

Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, which is crucial for muscle fiber integrity. Mutations in the DMD gene, such as deletions of one or more exons, can disrupt the reading frame of the dystrophin pre-mRNA, leading to a premature stop codon and the production of a non-functional protein.

NS-065/NCNP-01 is an antisense oligonucleotide that specifically targets exon 53 of the dystrophin pre-mRNA. By binding to a specific sequence within this exon, it masks the exon from the cellular splicing machinery. This "skipping" of exon 53 can restore the reading frame of the dystrophin mRNA, allowing for the translation of a shorter but still functional dystrophin



protein. This therapeutic approach is applicable to DMD patients with specific deletions in the dystrophin gene that are amenable to exon 53 skipping.[1][2]



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Mechanism of Action of NS-065/NCNP-01 (Viltolarsen)

Preclinical Efficacy Data

The preclinical efficacy of NS-065/NCNP-01 was evaluated in in vitro models using human rhabdomyosarcoma (RD) cells and fibroblasts derived from DMD patients. These studies assessed the dose-dependent efficiency of exon 53 skipping and the subsequent restoration of dystrophin protein.

In Vitro Exon Skipping and Dystrophin Restoration

The following tables summarize the key quantitative data from in vitro preclinical studies.



Table 1: Exon 53 Skipping Efficiency in DMD Patient-Derived Cells[3][4]

Cell Line (Deletion)	Treatment	Exon Skipping Efficiency (%)
Patient A (del 45-52)	NS-065/NCNP-01 (10 μM)	82.7% (at 1 week)
Patient A (del 45-52)	NS-065/NCNP-01 (10 μM)	75.6% (at 2 weeks)
Patient B (del 48-52)	NS-065/NCNP-01 (10 μM)	91.5% (at 1 week)
Patient B (del 48-52)	NS-065/NCNP-01 (10 μM)	89.6% (at 2 weeks)

Table 2: Dose-Dependent Exon 53 Skipping in Human Rhabdomyosarcoma (RD) Cells[4]

NS-065/NCNP-01 Concentration	Exon Skipping Efficiency (%)
1 μΜ	~10%
3 μM	~40%
10 μΜ	~75%
30 μΜ	~85%

Table 3: Dystrophin Protein Restoration in DMD Patient-Derived Cells[3]

Cell Line (Deletion)	Treatment	Dystrophin Protein Level
Patient B (del 48-52)	NS-065/NCNP-01 (10 μM)	Detected (restored)
Patient B (del 48-52)	Untreated Control	Undetectable

Experimental Protocols

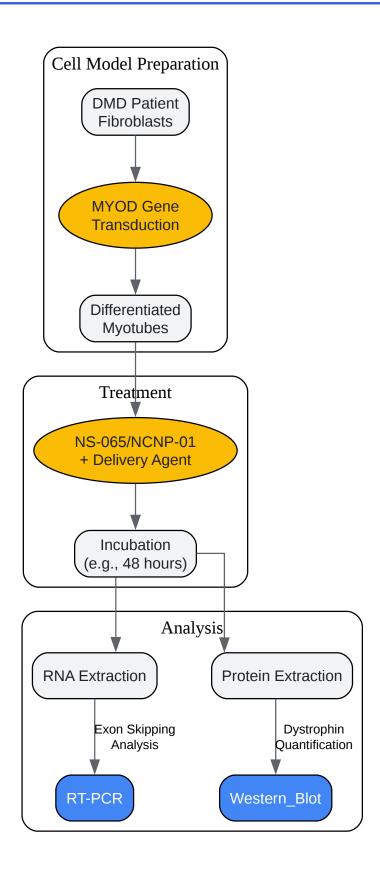
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of NS-065/NCNP-01.



Cell Culture and Transfection

- · Cell Lines:
 - Human rhabdomyosarcoma (RD) cells were used as a readily available in vitro model for splicing studies.
 - Primary fibroblasts were obtained from skin biopsies of DMD patients with deletions amenable to exon 53 skipping (e.g., deletion of exons 45-52 and 48-52).[3]
- Myogenic Differentiation:
 - DMD patient-derived fibroblasts were transduced with the human MYOD gene to induce differentiation into myotubes, creating a more physiologically relevant muscle cell model.
 [3]
- Transfection with NS-065/NCNP-01:
 - For RD cells, transfection of the PMO was performed using electroporation (Nucleofector).
 [4]
 - For DMD patient-derived myotubes, a delivery agent such as Endo-Porter was used to facilitate the uptake of NS-065/NCNP-01.[3]
 - Cells were typically treated with varying concentrations of the PMO (e.g., 1 to 30 μM) for a specified duration (e.g., 24 to 48 hours) before analysis.





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In Vitro Experimental Workflow



RT-PCR for Exon Skipping Analysis

Reverse transcription-polymerase chain reaction (RT-PCR) was employed to qualitatively and semi-quantitatively assess the degree of exon 53 skipping.

- RNA Extraction: Total RNA was extracted from treated and untreated cells using standard methods (e.g., TRIzol or commercial kits).
- Reverse Transcription: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT).
- PCR Amplification:
 - Primers were designed to flank exon 53 in the dystrophin transcript.
 - In untreated or ineffectively treated cells, the PCR product includes exon 53.
 - In cells successfully treated with NS-065/NCNP-01, a smaller PCR product lacking exon
 53 is generated.
- Analysis:
 - The PCR products were separated by agarose gel electrophoresis and visualized.
 - The relative intensity of the bands corresponding to the skipped and un-skipped transcripts was used to calculate the percentage of exon skipping. For more precise quantification, methods like qRT-PCR or digital droplet PCR (ddPCR) can be employed.[5]
 [6][7]

Western Blot for Dystrophin Protein Quantification

Western blotting was used to detect and quantify the amount of restored dystrophin protein in treated cells.

- Protein Extraction: Total protein was extracted from cell lysates.
- Protein Quantification: The total protein concentration of each sample was determined using a standard assay (e.g., BCA assay) to ensure equal loading.



- SDS-PAGE: Protein samples were separated by size using sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins were transferred from the gel to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - The membrane was blocked to prevent non-specific antibody binding.
 - The membrane was then incubated with a primary antibody specific for dystrophin.
 - A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody was then added.

Detection:

- A chemiluminescent substrate was added, and the light emitted was captured on X-ray film or with a digital imager.
- The intensity of the dystrophin band was quantified and often normalized to a loading control protein (e.g., actin or vinculin) to ensure accurate comparison between samples.[8]
 [9]

In Vivo Studies in a DMD Dog Model

Preclinical studies of viltolarsen were also conducted in a dog model of DMD.[10] While specific quantitative data from these studies are not as readily available in the public domain as the in vitro data, these animal models were crucial for assessing the in vivo efficacy and safety of the compound before progressing to human clinical trials. The dog model of DMD more closely recapitulates the pathology of the human disease compared to mouse models.

Conclusion

The preclinical studies of NS-065/NCNP-01 (viltolarsen) provided a strong foundation for its clinical development. The in vitro data demonstrated a clear dose-dependent induction of exon 53 skipping and subsequent restoration of dystrophin protein in relevant cell models. These findings, supported by in vivo studies in a DMD dog model, established the proof-of-concept for



this therapeutic approach, ultimately leading to its clinical investigation and eventual regulatory approval for the treatment of Duchenne muscular dystrophy in patients with mutations amenable to exon 53 skipping.

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